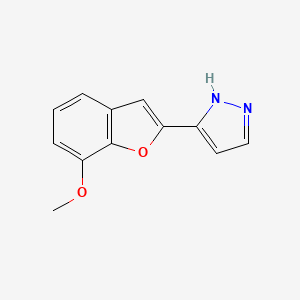
5-Butyl-4-chloro-6-methylpyrimidin-2-amine
Descripción general
Descripción
“5-Butyl-4-chloro-6-methylpyrimidin-2-amine” is a chemical compound with the CAS number 162272-60-8 . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Butyl-4-chloro-6-methylpyrimidin-2-amine” are not explicitly mentioned in the search results . For a comprehensive analysis, it would be best to refer to a reliable chemical database or a scientific publication.Aplicaciones Científicas De Investigación
Antihypertensive Activity A related study by Bennett et al. (1981) on derivatives of pyrimidine compounds showed antihypertensive properties in certain compounds. Although the study did not directly involve 5-Butyl-4-chloro-6-methylpyrimidin-2-amine, it provides insight into the potential therapeutic applications of pyrimidine derivatives in cardiovascular health (Bennett et al., 1981).
Metal-Complexing Properties Schwab, Fleischer, and Michl (2002) investigated brominated bipyridines and bipyrimidines for their utility in preparing metal-complexing molecular rods. The structural similarities to 5-Butyl-4-chloro-6-methylpyrimidin-2-amine suggest potential applications in metal coordination and molecular electronics (Schwab et al., 2002).
Cine-Amination Mechanisms The cine-amination process, as studied by Rasmussen, Plas, Grotenhuis, and Koudijs (1978), is relevant for understanding the reaction mechanisms of compounds like 5-Butyl-4-chloro-6-methylpyrimidin-2-amine. Their research on 4-substituted-5-bromopyrimidines highlights the role of substituents in directing amination pathways, which could be pivotal for synthesizing specific aminated pyrimidines (Rasmussen et al., 1978).
Molecular Docking and FT-IR Studies Aayisha et al. (2019) conducted molecular docking and experimental FT-IR studies on a chloro-methoxy-methylpyrimidin-amine, which bears structural resemblance to 5-Butyl-4-chloro-6-methylpyrimidin-2-amine. Their findings on the molecule's electronic properties and potential biological activity could provide a framework for understanding similar compounds (Aayisha et al., 2019).
Anticancer Activity Zhang et al. (2007) explored the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents. The study's insights into the optimization of pyrimidine derivatives for biological activity might be relevant for similar compounds like 5-Butyl-4-chloro-6-methylpyrimidin-2-amine (Zhang et al., 2007).
Histamine H4 Receptor Ligands Altenbach et al. (2008) synthesized 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating the potential of pyrimidine derivatives in receptor-binding studies and possibly in the development of drugs targeting histamine receptors (Altenbach et al., 2008).
Propiedades
IUPAC Name |
5-butyl-4-chloro-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-3-4-5-7-6(2)12-9(11)13-8(7)10/h3-5H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSWAIOKPQDUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1Cl)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-4-chloro-6-methylpyrimidin-2-amine | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2927812.png)
![4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2927816.png)

![1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2927819.png)
![Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B2927820.png)


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2927825.png)


![N-[(1-Thiophen-3-ylcyclopropyl)methyl]furan-2-carboxamide](/img/structure/B2927830.png)
![6-Hydroxy-11-(3-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2927833.png)

![2-(4-Chlorophenyl)-2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2927835.png)